4-Amino-2-piperidinone trifluoroacetate

描述

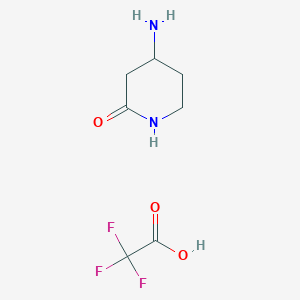

4-Amino-2-piperidinone trifluoroacetate is a chemical compound with the molecular formula C7H11F3N2O3 and a molecular weight of 228.17 g/mol. It is a solid substance commonly used in research and industrial applications. This compound is known for its unique properties and versatility in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: 4-Amino-2-piperidinone trifluoroacetate can be synthesized through several synthetic routes. One common method involves the reaction of 2-piperidone with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps to achieve the desired purity and quality of the compound.

化学反应分析

Types of Reactions: 4-Amino-2-piperidinone trifluoroacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

科学研究应用

4-Amino-2-piperidinone trifluoroacetate is widely used in scientific research due to its unique chemical properties. It finds applications in:

Chemistry: As a building block for the synthesis of more complex organic compounds.

Biology: In the study of enzyme inhibitors and other biological targets.

Medicine: As a precursor for the development of pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

作用机制

The mechanism by which 4-Amino-2-piperidinone trifluoroacetate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system being studied.

相似化合物的比较

4-Amino-2-piperidinone trifluoroacetate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

4-Amino-3-piperidinone trifluoroacetate

4-Amino-2-piperidinone hydrochloride

4-Amino-2-piperidinone sulfate

These compounds share structural similarities but differ in their functional groups and properties, making this compound distinct in its applications and reactivity.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

4-Amino-2-piperidinone trifluoroacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₅H₈F₃N₃O₂

- IUPAC Name : this compound

- CAS Number : 5513-66-6

The presence of the trifluoroacetate group enhances the compound's solubility and bioavailability, which are critical for its pharmacological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate enzyme activity, particularly in the context of:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.

- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways and leading to biological effects such as apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties. A notable study reported that derivatives of piperidine compounds, including this one, showed enhanced cytotoxicity against various cancer cell lines. Specifically, it was found to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutic agents like bleomycin .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In models of Alzheimer's disease, piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegeneration. This inhibition could potentially improve cognitive function by increasing acetylcholine levels in the brain .

Case Studies and Research Findings

- Cytotoxicity Assay :

- Neuroprotective Study :

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Anticancer (FaDu cells) | <1 |

| Bleomycin | Anticancer | ~15 |

| Donepezil | AChE Inhibition | N/A |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-amino-2-piperidinone trifluoroacetate, and how can intermediates be characterized?

- Methodology :

- Stepwise synthesis : Begin with piperidinone derivatives and introduce the amino group via nucleophilic substitution or reductive amination. Use trifluoroacetic acid (TFA) as a counterion source during salt formation.

- Characterization : Employ - and -NMR to confirm intermediate structures. For final product validation, use high-resolution mass spectrometry (HRMS) and elemental analysis.

- Purity assessment : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity (>98%) using HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

- Methodology :

- Solvent selection : Use mixed solvents (e.g., acetone/TFA or ethyl acetate/methanol) to enhance solubility and slow evaporation rates.

- Temperature control : Maintain crystallization at 25–30°C to avoid rapid nucleation.

- Crystal handling : Mount crystals on a diffractometer under cryogenic conditions (100–200 K) to minimize thermal motion artifacts. Refinement with SHELXL (via Olex2 interface) ensures accurate hydrogen-bonding network resolution .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the stability and reactivity of this compound in crystalline phases?

- Methodology :

- Graph-set analysis : Identify motifs (e.g., ) using crystallographic software (Mercury, PLATON).

- Stability testing : Compare melting points and thermal gravimetric analysis (TGA) data for crystals with varying hydrogen-bond densities.

- Example : In related trifluoroacetate salts, N–H⋯O interactions (bond lengths: 2.73–2.99 Å) stabilize 2D layers, as seen in valinyl-N-ium trifluoroacetate structures .

Q. What analytical strategies resolve contradictions between spectroscopic data and crystallographic results for trifluoroacetate salts?

- Methodology :

- Cross-validation : Compare -NMR chemical shifts (e.g., δ 8–10 ppm for NH) with hydrogen-bond geometries from X-ray data.

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility.

- Case study : Discrepancies in amino group orientations (e.g., planar vs. puckered piperidinone rings) can arise from solution-phase dynamics vs. solid-state packing .

Q. How can trifluoroacetate decomposition pathways be quantified in environmental or biological matrices?

- Methodology :

- Analytical detection : Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) to track CF and CH fragments.

- Quantitative limits : Calibrate using internal standards (e.g., deuterated TFA) to achieve detection limits <1 ppb.

- Environmental relevance : Monitor ultrashort PFASs (e.g., trifluoroacetate) in soil/biosolids via post-TOF-MS analysis .

Method Optimization Questions

Q. What HPLC parameters ensure reliable quantification of this compound in complex mixtures?

- Methodology :

- Column : C18 reverse-phase column (5 μm, 250 × 4.6 mm).

- Mobile phase : Gradient elution (0.1% TFA in water → 0.1% TFA in acetonitrile) at 1 mL/min.

- Detection : UV absorbance at 210 nm (for TFA counterion) and 254 nm (for aromatic/heterocyclic moieties).

- Validation : Assess linearity (R > 0.995) and intraday precision (%RSD < 2%) .

Q. How do trifluoroacetate counterions affect the biological activity of piperidinone derivatives in pharmacological assays?

- Methodology :

- Counterion exchange : Compare IC values for trifluoroacetate vs. hydrochloride salts in receptor-binding assays.

- Solubility testing : Measure logP values (e.g., using shake-flask method) to assess hydrophilicity differences.

- Case study : Trifluoroacetate salts of isoxazole derivatives exhibit enhanced bioavailability due to improved aqueous solubility .

属性

IUPAC Name |

4-aminopiperidin-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.C2HF3O2/c6-4-1-2-7-5(8)3-4;3-2(4,5)1(6)7/h4H,1-3,6H2,(H,7,8);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOAYNOFHRXZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-06-5 | |

| Record name | 2-Piperidinone, 4-amino-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。